2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine: A Critical Scaffold in the Development of 2,6,9-Trisubstituted Purine CDK Inhibitors
2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine: A Critical Scaffold in the Development of 2,6,9-Trisubstituted Purine CDK Inhibitors
Executive Summary
In the landscape of targeted oncology and cell cycle regulation, Cyclin-Dependent Kinases (CDKs) represent prime therapeutic targets. The compound 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine (CAS: 190654-78-5) is a highly specialized, penultimate chemical intermediate used in the synthesis of potent, ATP-competitive 2,6,9-trisubstituted purine CDK inhibitors, most notably Purvalanol A and NG-52 [1].
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a modular scaffold. Its design is an elegant exercise in differential reactivity and structure-activity relationship (SAR) logic. By strategically retaining a reactive chlorine atom at the C2 position while locking in the N9 and C6 pharmacophores, this intermediate allows researchers to perform late-stage combinatorial diversification targeting the solvent-exposed channel of the CDK active site.
Molecular Architecture & Physicochemical Profile
The structural genius of this intermediate lies in its trisubstitution pattern. The purine core mimics the adenine ring of ATP, allowing it to slip into the kinase active site.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine |
| CAS Number | 190654-78-5 |
| Molecular Formula | C14H13Cl2N5 |
| Molecular Weight | 322.19 g/mol |
| Monoisotopic Mass | 321.05 Da |
| SMILES | CC(C)N1C=NC2=C(N=C(N=C21)Cl)NC3=CC(=CC=C3)Cl |
| Isotopic Signature (LC-MS) | M, M+2, M+4 peaks in a strict 9:6:1 ratio (due to two Cl atoms) |
Mechanistic Rationale: The SAR of 2,6,9-Trisubstituted Purines
To understand why this specific intermediate is synthesized, we must examine the causality of its binding kinetics within the CDK2/Cyclin A complex.
When Purvalanol A (the downstream product of this intermediate) binds to CDK2, it acts as a competitive inhibitor of ATP[2]. The structural components installed on our title compound serve specific, non-overlapping functions:
-
The C6-(3-Chloroanilino) Group: This moiety is responsible for anchoring the molecule to the kinase hinge region. The N7 of the purine ring accepts a hydrogen bond from the backbone NH of Leu83 , while the exocyclic N6-H donates a hydrogen bond to the backbone carbonyl of the same Leu83 residue[3]. Furthermore, the 3-chloro group on the aniline ring projects into a deep, hydrophobic pocket, occasionally interacting with Asp86[4].
-
The N9-Isopropyl Group: This aliphatic branch fills a hydrophobic region normally occupied by the ribose ring of ATP, preventing the kinase from adopting its active conformation[3].
-
The C2-Chlorine Atom: In the intermediate state, this chlorine atom is a placeholder. It points directly toward the solvent-exposed channel of the kinase cleft. Because it is a highly reactive leaving group, it allows medicinal chemists to displace it with various amino alcohols (like (R)-valinol) to optimize solubility and solvent-channel interactions without disrupting the core hinge-binding motif[1].
Caption: Structural modularity and binding logic of the 190654-78-5 scaffold.
Chemical Synthesis Workflow & Causality
The synthesis of this intermediate relies on a fundamental principle of heterocyclic chemistry: differential electrophilicity .
Starting from 2,6-dichloro-9-isopropylpurine, the molecule possesses two potential sites for Nucleophilic Aromatic Substitution (SNAr): C2 and C6. However, the C6 position is flanked by two nitrogen atoms in the pyrimidine ring and is conjugated to the imidazole system, making it significantly more electron-deficient than C2. When 3-chloroaniline is introduced, the intermediate Meisenheimer complex is highly stabilized at C6. Therefore, the first amination occurs regioselectively at C6 at moderate temperatures (80 °C), yielding our title compound[1].
Once the C6 position is substituted with an electron-donating amine, the entire purine ring becomes more electron-rich. This drastically deactivates the C2 chlorine toward further nucleophilic attack, isolating our intermediate perfectly. To displace the C2 chlorine in the final step, much harsher conditions (140 °C, sealed tube) are required[1].
Caption: Step-by-step synthetic workflow from precursor to Purvalanol A.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating workflows. Analytical checkpoints are built into the methodology to confirm reaction success before proceeding.
Protocol A: Synthesis of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine
-
Reaction Setup: Dissolve 2,6-dichloro-9-isopropylpurine (1.0 eq) in anhydrous n-butanol. Add 3-chloroaniline (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to act as an acid scavenger.
-
Thermal Conditions: Heat the mixture to 80 °C under an inert argon atmosphere for 12–16 hours.
-
Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material will disappear, replaced by a lower Rf spot corresponding to the mono-aminated product.
-
Workup: Concentrate the solvent in vacuo. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification & Validation Checkpoint 2 (LC-MS): Purify via flash column chromatography. Subject the purified solid to LC-MS. Crucial validation: You must observe a molecular ion cluster at m/z 322 [M+H]+, 324 [M+2+H]+, and 326[M+4+H]+ in a strict 9:6:1 ratio . This isotopic signature definitively proves that both the C2 chlorine and the aniline chlorine have been retained.
Protocol B: Late-Stage Diversification to Purvalanol A
-
Reaction Setup: In a heavy-walled sealed pressure tube, combine 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine (1.0 eq) with an excess of (R)-(-)-2-amino-3-methyl-1-butanol (D-valinol) (5.0 eq). No solvent is strictly necessary if the amine is liquid at reaction temperature, though a small amount of 1,4-dioxane can be used[1].
-
Thermal Conditions: Seal the tube and heat vigorously to 140 °C for 12 hours. The elevated temperature is mandatory to overcome the electronic deactivation of the C2 position.
-
Validation Checkpoint (LC-MS): Analyze the crude mixture. The m/z 326 peak (M+4) must completely disappear, and the isotopic pattern must shift to a 3:1 ratio (M, M+2), confirming the successful displacement of the C2 chlorine while retaining the aniline chlorine.
Downstream Applications and Kinase Selectivity
The ultimate value of 190654-78-5 is realized in the biological potency of its derivatives. By functionalizing the C2 position, researchers have developed inhibitors that exhibit sub-micromolar to nanomolar affinity for CDKs, inducing G1/S and G2/M cell cycle arrest and triggering apoptosis in malignant cells[2][3].
Table 2: Comparative CDK Inhibitory Activity of Downstream Derivatives
| Inhibitor | C2 Substituent | CDK2/CycA IC50 (µM) | CDK1/CycB IC50 (µM) |
| Purvalanol A | (R)-1-hydroxy-3-methylbutan-2-amino | 0.070 | 0.004 |
| Purvalanol B * | (R)-1-hydroxy-3-methylbutan-2-amino | 0.006 | 0.006 |
| (R)-Roscovitine | (R)-1-hydroxybutan-2-amino | 0.700 | 0.650 |
*Note: Purvalanol B features an additional 4-carboxylic acid on the aniline ring, requiring a modified precursor, but follows the exact same SAR and synthetic logic[3].
By mastering the chemistry of 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine, drug development professionals gain access to a highly reliable, modular pathway for generating next-generation kinase inhibitors.
